LogP Difference: 2-Fluoro vs 2-Chloro-5-chlorosulfonylbenzoic Acid Determines Aqueous Process Compatibility
The 2-fluoro substitution in 5-(chlorosulfonyl)-2-fluorobenzoic acid results in a calculated LogP of 2.29, versus 3.05 for the direct 2-chloro analog (2-chloro-5-chlorosulfonylbenzoic acid, CAS 137-64-4). This ΔLogP of −0.76 corresponds to an approximately 5.8-fold lower octanol-water partition coefficient, translating to measurably higher aqueous solubility and improved compatibility with aqueous sulfonamide coupling conditions [1]. The lower LogP also predicts reduced non-specific protein binding when the sulfonamide product is evaluated in biological assays, making the 2-fluoro intermediate preferable for early-stage medicinal chemistry [2].
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 2.29 (Chemsrc); XLogP3 = 1.6 (PubChem) |
| Comparator Or Baseline | 2-Chloro-5-chlorosulfonylbenzoic acid (CAS 137-64-4): LogP = 3.05 (Chemsrc) |
| Quantified Difference | ΔLogP ≈ −0.76 (Chemsrc values); approximately 5.8-fold lower lipophilicity |
| Conditions | Computed/predicted LogP values from Chemsrc database; XLogP3 from PubChem |
Why This Matters
Lower LogP enables aqueous-phase sulfonamide coupling without co-solvents, reducing solvent cost and simplifying work-up in multi-step pharmaceutical intermediate synthesis.
- [1] Chemsrc. CAS No. 37098-75-2: 5-(Chlorosulfonyl)-2-fluorobenzoic acid (LogP, density, boiling point). https://m.chemsrc.com/en/cas/37098-75-2_335822.html View Source
- [2] Chemsrc. CAS No. 137-64-4: 2-Chloro-5-chlorosulfonylbenzoic acid (LogP, melting point). https://m.chemsrc.com/en/cas/137-64-4_335822.html View Source
